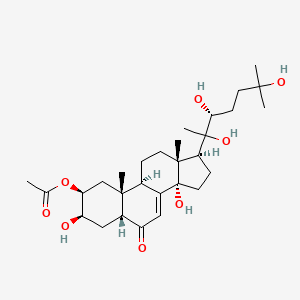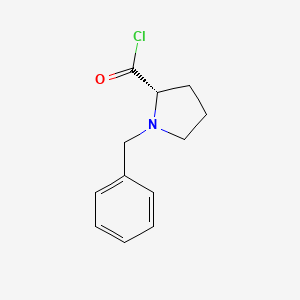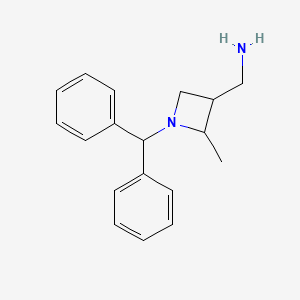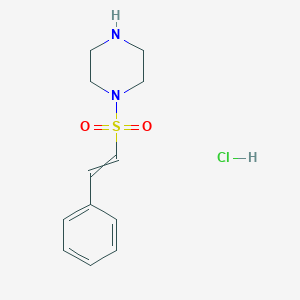
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a phenylethenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions, which provide efficient synthetic routes to biologically relevant arylpiperazines under aerobic conditions . Additionally, visible-light-promoted decarboxylative annulation protocols can be employed to produce 2-aryl, 2-heteroaryl, and 2-alkyl piperazines under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazines.
Aplicaciones Científicas De Investigación
1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent neuronal inhibition . This mechanism is similar to that of other piperazine derivatives used as anthelmintics.
Comparación Con Compuestos Similares
- 1-(2-(Phenylsulfonyl)ethyl)piperazine hydrochloride
- 1-Phenylpiperazine hydrochloride
- 1-(Phenylsulfinyl)piperidine
Comparison: 1-(2-Phenylethenylsulfonyl)piperazine;hydrochloride is unique due to its phenylethenylsulfonyl substitution, which imparts distinct chemical and biological properties. Compared to 1-Phenylpiperazine hydrochloride, it has enhanced receptor binding affinity and specificity . Additionally, its sulfonyl group provides increased stability and solubility compared to similar compounds.
Propiedades
Fórmula molecular |
C12H17ClN2O2S |
|---|---|
Peso molecular |
288.79 g/mol |
Nombre IUPAC |
1-(2-phenylethenylsulfonyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2S.ClH/c15-17(16,14-9-7-13-8-10-14)11-6-12-4-2-1-3-5-12;/h1-6,11,13H,7-10H2;1H |
Clave InChI |
FUMUANBLOGKEPV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)C=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


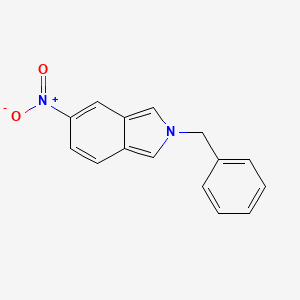
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
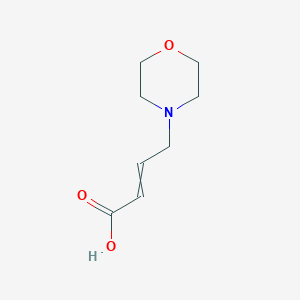
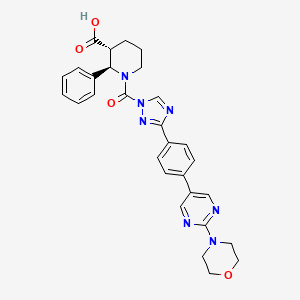
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

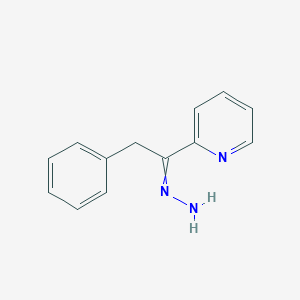
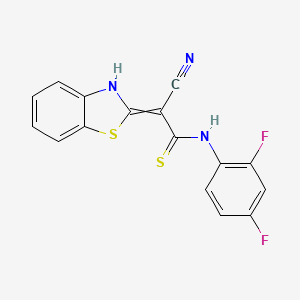
![3-[12-[1-[1-[13,17-Bis(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(2-carboxyethyl)-7-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12433698.png)
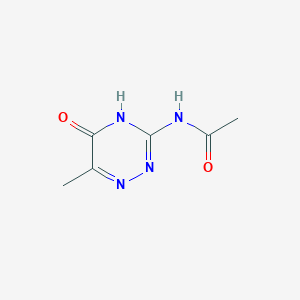
![1-(1-[2-(Difluoromethoxy)phenyl]ethyl)hydrazine](/img/structure/B12433702.png)
